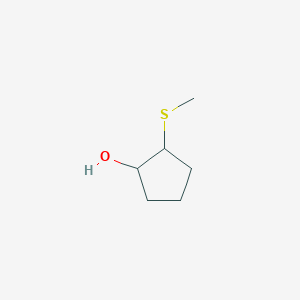
2-(Methylsulfanyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfanylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanylcyclopentan-1-ol typically involves the introduction of a methylsulfanyl group to a cyclopentanol derivative. One common method is the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a methylsulfanyl reagent under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack by the methylsulfanyl group.
Industrial Production Methods
Industrial production of 2-methylsulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-methylsulfanylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative with a methylsulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a leaving group, facilitating substitution reactions.
Major Products
Oxidation: The major products are cyclopentanone derivatives.
Reduction: The major products are cyclopentane derivatives.
Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.
科学的研究の応用
2-methylsulfanylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-methylsulfanylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclopentanol: Lacks the methylsulfanyl group, making it less hydrophobic.
2-methylcyclopentanol: Lacks the sulfanyl group, affecting its reactivity and interactions.
Cyclopentanethiol: Contains a thiol group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
2-methylsulfanylcyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties
特性
CAS番号 |
41326-54-9 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC名 |
2-methylsulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12OS/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |
InChIキー |
DTDFOIDPSQGYOX-UHFFFAOYSA-N |
正規SMILES |
CSC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



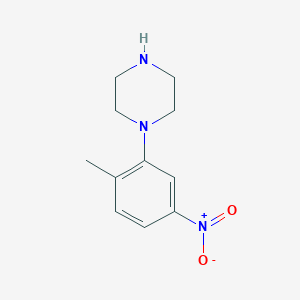
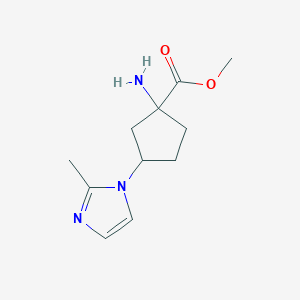
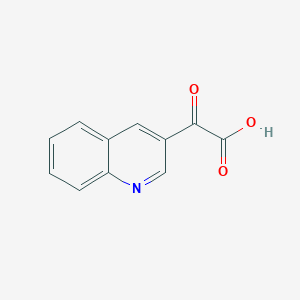



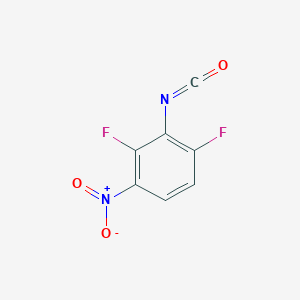

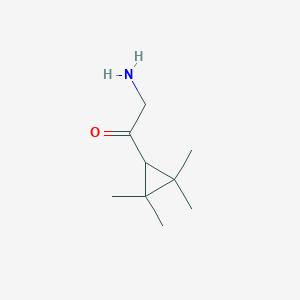



![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
